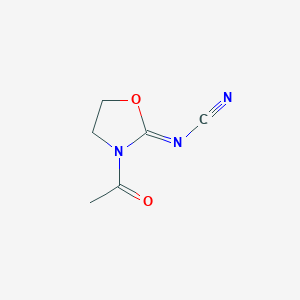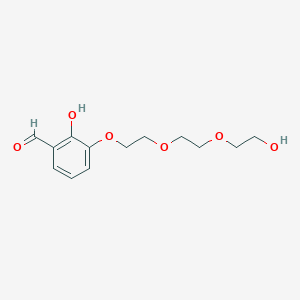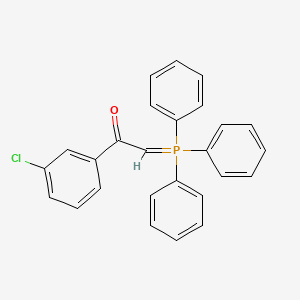![molecular formula C12HBr2Cl5O B12887289 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative Dibenzofurans are a class of organic compounds with a fused ring structure consisting of two benzene rings and one furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran precursors. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity compounds for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with carboxyl or hydroxyl groups, while reduction can produce less halogenated dibenzofurans. Substitution reactions can result in the formation of hydroxylated or aminated dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan has several scientific research applications, including:
Environmental Science: The compound is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: It is used in the development of advanced materials, such as flame retardants and polymer additives, due to its chemical stability and halogen content.
Biological Research: The compound is investigated for its biological activity and potential effects on living organisms, including its role as an endocrine disruptor.
Medicinal Chemistry: Research explores its potential as a lead compound for the development of new pharmaceuticals with specific biological activities.
Wirkmechanismus
The mechanism of action of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various biological effects, including changes in gene expression, enzyme activity, and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran: A related compound with similar halogenation but different substitution patterns.
1,2,3,7,8-Pentachlorodibenzofuran: Another halogenated dibenzofuran with a distinct substitution pattern.
2,3,7,8-Tetrachlorodibenzofuran: A less halogenated dibenzofuran with fewer chlorine atoms.
Uniqueness
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms in the compound enhances its chemical stability and potential for various applications compared to other halogenated dibenzofurans.
Eigenschaften
Molekularformel |
C12HBr2Cl5O |
|---|---|
Molekulargewicht |
498.2 g/mol |
IUPAC-Name |
7,8-dibromo-1,2,3,4,6-pentachlorodibenzofuran |
InChI |
InChI=1S/C12HBr2Cl5O/c13-3-1-2-4-6(15)8(17)9(18)10(19)12(4)20-11(2)7(16)5(3)14/h1H |
InChI-Schlüssel |
OVWWJQRWBUEKSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)



![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)


